PAMAM DENDRIMER GENERATION

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

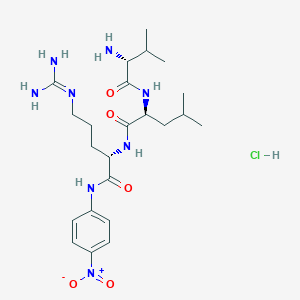

Poly(amidoamine) dendrimers, commonly known as PAMAM dendrimers, are a class of highly branched, tree-like polymers. These macromolecules are synthesized from a central core and exhibit a high degree of structural uniformity, multivalency, and a well-defined molecular architecture.

Méthodes De Préparation

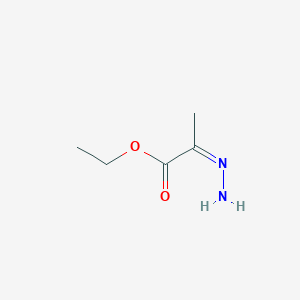

PAMAM dendrimers are synthesized through a stepwise, iterative process involving two main reactions: Michael addition and amidation. The synthesis begins with a core molecule, typically ethylenediamine, which undergoes a Michael addition reaction with methyl acrylate to form an ester-terminated intermediate. This intermediate is then subjected to amidation with ethylenediamine to yield an amine-terminated dendrimer. This process is repeated to build successive generations of the dendrimer, with each generation doubling the number of reactive surface groups .

Industrial production of PAMAM dendrimers involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and uniformity of the final product. Common solvents used in the synthesis include methanol and dimethylformamide, and the reactions are typically carried out under inert nitrogen atmosphere to prevent oxidation .

Analyse Des Réactions Chimiques

PAMAM dendrimers undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups on the dendrimer surface. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amine-terminated PAMAM dendrimers can yield amide or imide derivatives, while substitution reactions with nucleophiles can introduce various functional groups onto the dendrimer surface .

Applications De Recherche Scientifique

PAMAM dendrimers have a wide range of scientific research applications due to their unique structural and functional properties. In chemistry, they are used as catalysts and nanoreactors, providing a confined environment for chemical reactions. In biology and medicine, PAMAM dendrimers are employed as drug delivery vehicles, gene transfection agents, and imaging agents. Their ability to encapsulate and release therapeutic molecules in a controlled manner makes them ideal for targeted drug delivery and cancer therapy .

In industry, PAMAM dendrimers are used in the development of advanced materials, such as coatings, adhesives, and sensors. Their high surface area and functional group density enable them to interact with various substrates, enhancing the performance of these materials .

Mécanisme D'action

The mechanism by which PAMAM dendrimers exert their effects is primarily based on their ability to interact with biological membranes and macromolecules. The dendrimers can form stable complexes with drugs, DNA, and proteins, facilitating their transport across cell membranes. This interaction is mediated by electrostatic forces, hydrogen bonding, and hydrophobic interactions .

PAMAM dendrimers can also enhance the absorption of poorly absorbable drugs by increasing the secretion of organic cation transporters, such as OCT1, OCT2, and OCT3. This absorption-enhancing effect is generation- and concentration-dependent, with higher generation dendrimers exhibiting greater efficacy .

Comparaison Avec Des Composés Similaires

PAMAM dendrimers are often compared with other dendrimer families, such as poly(propylene imine) (PPI) dendrimers and poly(L-lysine) dendrimers. While all dendrimers share a similar branched structure, PAMAM dendrimers are unique in their amide and amine functionalities, which confer greater biocompatibility and versatility in functionalization .

PPI dendrimers, for example, have a different core and branching units, resulting in distinct physicochemical properties. Poly(L-lysine) dendrimers, on the other hand, are composed of amino acid residues and are primarily used in biomedical applications due to their biodegradability .

Propriétés

Numéro CAS |

192948-77-9 |

|---|---|

Formule moléculaire |

C494H800N122Na64O188 |

Poids moléculaire |

12927.69 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)